molecular formula C13H18N2O2 B1316134 Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 315717-77-2

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1316134
CAS No.: 315717-77-2
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the carboxylate group.

    Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.

Scientific Research Applications

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The pyrrolidine ring and the aminomethyl group play crucial roles in binding to the active sites of the targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activity.

    Benzyl derivatives: Compounds with benzyl groups attached to various functional groups, showing comparable properties in terms of reactivity and applications.

Uniqueness

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573996
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315717-77-2
Record name Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315717-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 3-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester and 24 mL of 1M borane-THF was stirred at room temperature for 24 h, then quenched with 50 mL of 3N HCl. The mixture was concentrated under reduced pressure, followed by being partitioned between 50 mL chloroform and 25 mL saturated aqueous sodium carbonate. Concentration of the combined extracts after drying over magnesium sulfate gave the product as a resin:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 350 mg of 1-benzyloxycarbonyl-3-hydroxymethylpyrrolidine in 10 mL of CH2Cl2 was added 288 mg of diisopropylethylamine, then 204 mg of methanesulfonyl chloride. After 10 min, the cooling bath was removed and the mixture was stirred for 30 min at room temperature. The mixture was diluted with 25 mL of EtOAc and washed with 10 mL of saturated NaHCO3, 2×10 mL of 1 N HCl and 10 mL of brine. The organic phase was dried over MgSO4 and concentrated. The residue was dissolved in 10 mL of DMF and 145 mg of sodium azide was added. The mixture was heated to 100° C. and stirred overnight at this temperature, then cooled, diluted with 25 mL of EtOAc, and washed with 2×10 mL of water and 10 ml of brine. The organic phase was dried over MgSO4 and concentrated. The residue was dissolved in 10 mL of 9:1 THF-water and 586 mg of triphenylphosphine was added. The mixture was heated to 50° C. and stirred at this temperature for 3 h, then cooled, poured into 20 mL of 1 N HCl, and extracted with 2×10 mL of EtOAc. The aqueous phase was made very basic (pH>12) by addition of 5 N NaOH, then extracted with 4×10 mL of EtOAc. The combined organic extracts were washed with 10 mL of brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with 20:1 CH2Cl2-2M NH3 in MeOH, to yield 273 mg of the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 7.28-7.40 (m, 5H), 5.13 (m, 2H), 3.47-3.67 (m, 2H), 3.38 (dt J=9.8, 16.7 Hz, 1H), 3.09 (ddd, J=7.6, 10.5, 15.1 Hz, 1H), 2.64-2.78 (m, 2H), 2.23 (dt, J=7.8, 15.3 Hz, 1H), 1.96-2.08 (m, 1H), 1.52-1.67 (m, 1H), 1.25 (br s, 2H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two

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